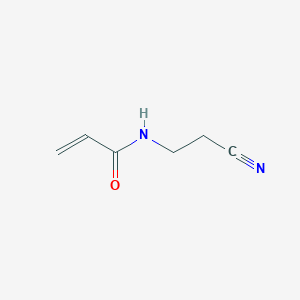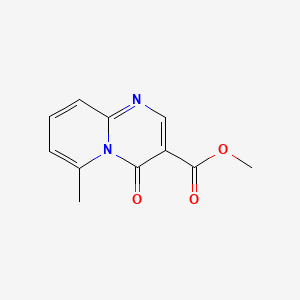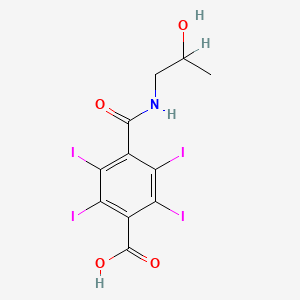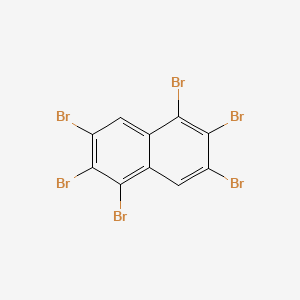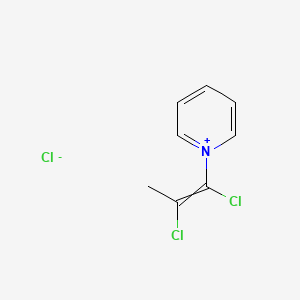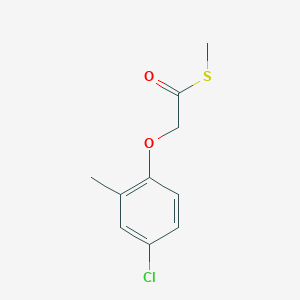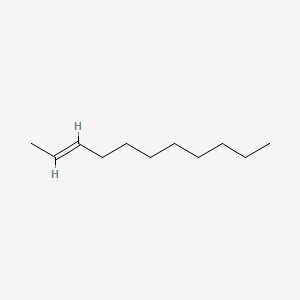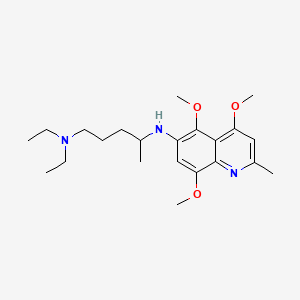
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: The trimethoxy substitution on the quinoline ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the diethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline, quinoline itself is a well-known heterocyclic aromatic organic compound.
Chloroquine: A well-known antimalarial drug that shares a similar quinoline backbone.
Quinacrine: Another antimalarial drug with structural similarities to the compound .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
32862-59-2 |
|---|---|
Molecular Formula |
C22H35N3O3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(4,5,8-trimethoxy-2-methylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O3/c1-8-25(9-2)12-10-11-15(3)23-17-14-19(27-6)21-20(22(17)28-7)18(26-5)13-16(4)24-21/h13-15,23H,8-12H2,1-7H3 |
InChI Key |
KIQWWLHFEKTYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C(C2=C(C=C(N=C2C(=C1)OC)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



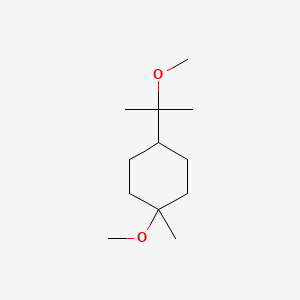

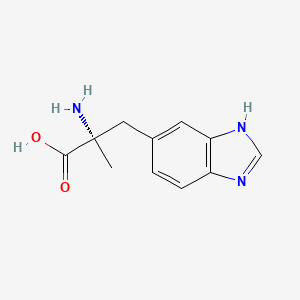
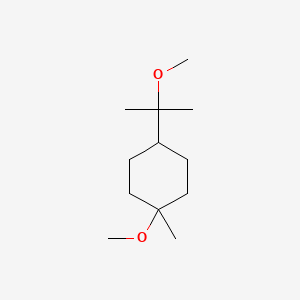
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
